6-(3-chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as chloro, methoxy, ethoxy, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole and thiadiazine rings, followed by the introduction of the various substituents. Common reagents used in these reactions include hydrazine, chloroform, and various alkylating agents. The reaction conditions often involve heating under reflux and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yields and purity. Additionally, industrial processes may incorporate continuous flow techniques and advanced purification methods to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-ET-6-(4-METHOXYPHENYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE: A similar compound with a different substitution pattern, which may result in distinct chemical and biological properties.
3-(3-METHOXYPHENYL)-6-(3-AMINO-4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE: Another related compound known for its tubulin inhibitory activity and potential anticancer properties.
Uniqueness
6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its specific combination of substituents, which confer unique chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H24ClN5O3S |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H24ClN5O3S/c1-4-18-25-26-22-28(18)27-19(13-6-11-17(30-3)16(23)12-13)20(32-22)21(29)24-14-7-9-15(10-8-14)31-5-2/h6-12,19-20,27H,4-5H2,1-3H3,(H,24,29) |
InChI Key |
URMBNZSSNDVVAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)OCC)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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